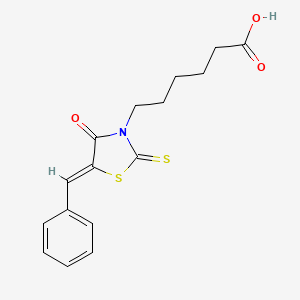![molecular formula C16H14N4O3S4 B10875119 N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide](/img/structure/B10875119.png)
N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound featuring a thiazole ring, a thiophene ring, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with a benzenesulfonamide derivative.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Thiophene Synthesis: The thiophene ring is often synthesized through the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling Reaction: The final step involves the coupling of the synthesized thiazole and thiophene intermediates with a benzenesulfonamide derivative. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N~1~-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Sulfoxides or sulfones depending on the degree of oxidation.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging its unique structural features.
作用機序
The mechanism of action of N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-(1,3-THIAZOL-2-YL)ACETAMIDE: A simpler thiazole derivative used in similar applications.
N-(2-THIENYL)ACETAMIDE: A thiophene derivative with comparable properties.
BENZENESULFONAMIDE: A basic sulfonamide structure used in various medicinal compounds.
Uniqueness
N~1~-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its combination of thiazole, thiophene, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of N1-(1,3-THIAZOL-2-YL)-4-[({[2-(2-THIENYL)ACETYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H14N4O3S4 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H14N4O3S4/c21-14(10-12-2-1-8-25-12)19-15(24)18-11-3-5-13(6-4-11)27(22,23)20-16-17-7-9-26-16/h1-9H,10H2,(H,17,20)(H2,18,19,21,24) |
InChIキー |
RQPGIPGUHIKYGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10875036.png)
![N-(3,4-dichlorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10875043.png)
![3-[[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one](/img/structure/B10875045.png)
![4-{[(Phthalazin-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B10875059.png)
![(4Z)-4-[(2,2-diphenylhydrazinyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10875065.png)
![N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10875072.png)
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B10875078.png)
![4-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10875084.png)
![2-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875086.png)
![N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B10875088.png)
![8-Ethyl-2-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875091.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875124.png)
![(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875129.png)

